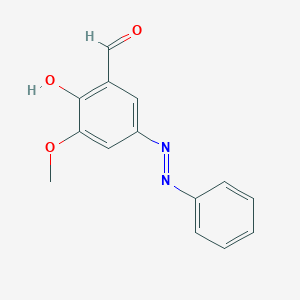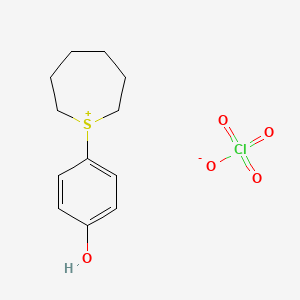![molecular formula C23H20O5 B4970799 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as FCCP, is a potent mitochondrial uncoupler that has been widely used in scientific research. FCCP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied.
作用機序
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This disrupts the coupling of electron transport and ATP synthesis, leading to an increase in oxygen consumption and a decrease in ATP production. This results in the dissipation of the mitochondrial membrane potential and the uncoupling of oxidative phosphorylation. The uncoupling effect of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has a variety of biochemical and physiological effects. It has been shown to increase oxygen consumption, mitochondrial respiration, and ATP turnover. It also increases the production of reactive oxygen species and induces oxidative stress. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to induce apoptosis in cancer cells and protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent mitochondrial uncoupler that can be used to study mitochondrial function in vitro and in vivo. It is also relatively easy to synthesize and has high purity and yield. However, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several limitations. It is toxic at high concentrations and can induce oxidative stress and apoptosis. It is also sensitive to pH and temperature changes and can be unstable in aqueous solutions.
将来の方向性
There are several future directions for research on 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One direction is to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer. Another direction is to develop new uncoupling agents that are more selective and less toxic than 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Additionally, the use of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in drug discovery and development should be explored, as it has been shown to have potential therapeutic applications in a variety of diseases. Finally, the development of new methods for the synthesis and purification of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid should be investigated to improve its yield and purity.
合成法
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 2,4-diphenylcyclobutanone with furfural in the presence of a base, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,4-diphenylcyclobutanone with furan-2-carboxylic acid in the presence of a base, followed by oxidation with potassium permanganate. Both methods result in the formation of 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid with high purity and yield.
科学的研究の応用
3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research as a mitochondrial uncoupler. It is commonly used to study mitochondrial respiration, membrane potential, and ATP synthesis. 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been used to study the effects of mitochondrial dysfunction on cellular metabolism, oxidative stress, and cell death. In addition, 3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of mitochondrial uncoupling in metabolic diseases such as obesity, diabetes, and cancer.
特性
IUPAC Name |
3-(furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-13,18-21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALZOMSLUMDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OCC3=CC=CO3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)


![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)